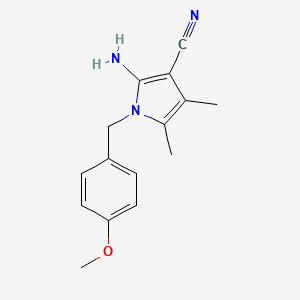

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallographic analysis provides the most definitive structural information for 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. While specific crystallographic data for this exact compound is limited in the available literature, related pyrrole derivatives demonstrate characteristic structural features that can be extrapolated. The pyrrole ring system typically exhibits a planar geometry with minimal deviation from planarity, as observed in similar compounds where the maximum displacement from the mean plane is approximately 0.022 angstroms. This planarity is crucial for the compound's electronic properties and potential intermolecular interactions.

The methoxybenzyl substituent attached to the nitrogen atom introduces conformational flexibility to the molecule. Based on analogous structures, the benzyl moiety is expected to adopt a conformation that minimizes steric interactions while maintaining favorable electronic interactions. The dihedral angle between the pyrrole ring and the methoxyphenyl ring in related compounds ranges from 57.2 to 67.6 degrees, indicating significant rotation about the connecting bond. This rotational freedom affects the overall molecular geometry and influences the compound's packing arrangements in the crystal lattice.

Bond Length Analysis and Geometric Parameters

The pyrrole ring system in this compound contains characteristic bond lengths typical of aromatic heterocycles. The nitrogen-carbon bonds within the pyrrole ring typically measure approximately 1.370 angstroms, while the carbon-carbon bonds range from 1.365 to 1.417 angstroms. These bond lengths reflect the aromatic character of the pyrrole system and the delocalization of electrons throughout the ring structure. The presence of the amino group at the 2-position and the nitrile group at the 3-position introduces additional conjugation that may slightly alter these bond lengths compared to unsubstituted pyrrole.

The methoxybenzyl substituent introduces additional geometric complexity through its connection to the pyrrole nitrogen. The carbon-nitrogen bond connecting the benzyl group to the pyrrole ring typically exhibits single bond character with a length of approximately 1.47 angstroms. The methoxy group on the benzyl ring adopts a planar configuration with the aromatic system, facilitating conjugation between the oxygen lone pairs and the aromatic π-system. This conjugation affects the electronic distribution throughout the molecule and influences the overall molecular geometry and stability.

Properties

IUPAC Name |

2-amino-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)14(10)8-16)9-12-4-6-13(19-3)7-5-12/h4-7H,9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRNGFJHWODADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377214 | |

| Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-75-9 | |

| Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 4,5-dimethyl-1H-pyrrole-3-carbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has shown promise as an antitumor agent. Research indicates its potential in inhibiting key enzymes involved in cancer proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Case Study: Antitumor Activity

A study evaluated the compound against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like Vinblastine and Colchicine .

| Cancer Cell Line | IC50 Value (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 2.4 ± 0.1 | 2.3 ± 0.1 |

| HCT-116 | 3.2 ± 0.1 | 3.78 ± 0.01 |

| PC-3 | 3.0 ± 0.1 | 9.6 ± 0.1 |

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit tyrosine kinases, which are crucial in the signaling pathways of many cancers. The docking studies suggest that it binds effectively to the active sites of these enzymes, providing a molecular basis for its inhibitory effects .

Material Science

Beyond its biological applications, this compound can be utilized in the development of functional materials due to its unique electronic properties derived from the pyrrole structure. Pyrroles are known for their role in creating conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in the 1-Position

The 1-position substituent significantly impacts physicochemical and biological properties. Key comparisons include:

- 4-Methoxybenzyl vs.

- Furylmethyl vs. Aromatic Substituents : The furan ring introduces an oxygen heteroatom, enabling hydrogen bonding but reducing aromatic conjugation compared to benzyl derivatives .

- Aliphatic vs. Aromatic Substituents: The dimethylaminopropyl group imparts basicity and flexibility, which may alter binding kinetics but was discontinued due to synthesis challenges .

Biological Activity

2-Amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an amino group and a methoxybenzyl moiety. Understanding its biological activity can lead to insights into its potential therapeutic applications.

The molecular formula of this compound is C₁₅H₁₇N₃O, with a molecular weight of 255.31 g/mol. The compound has a melting point ranging from 142°C to 144°C, indicating its stability under moderate thermal conditions .

The biological activity of pyrrole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively documented; however, related compounds have shown promise as kinase inhibitors and in modulating signaling pathways associated with cancer cell proliferation and survival .

Antitumor Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumorigenesis. The structural modifications in these compounds can enhance their potency against specific cancer types .

Antibacterial Activity

Pyrrole derivatives are also being explored for their antibacterial properties. Some studies suggest that modifications to the pyrrole structure can lead to enhanced efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of functional groups like methoxybenzyl may improve the compound's ability to penetrate bacterial membranes and inhibit essential cellular processes .

Case Studies and Research Findings

Q & A

Q. Table 1. Hypothetical Crystallographic Parameters (Based on Analogous Structures)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.7408 (14) |

| b (Å) | 7.8520 (9) |

| c (Å) | 14.4194 (18) |

| β (°) | 115.163 (14) |

| V (ų) | 1305.6 (3) |

| Z | 4 |

Advanced: How to resolve discrepancies between experimental and computational structural data?

Answer:

Discrepancies may arise from:

- Crystal Packing Effects : X-ray data reflect solid-state interactions (e.g., hydrogen bonding, π-stacking), while computational models often assume gas-phase conditions.

- Solution-State Dynamics : NMR captures time-averaged conformations, unlike static X-ray structures.

Mitigation :

Basic: What are optimal conditions for growing single crystals for X-ray analysis?

Answer:

- Solvent System : Use mixed solvents (e.g., ethanol/water, DCM/hexane) for slow evaporation.

- Temperature : Crystallize at 4°C to reduce nucleation rate.

- Purity : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Example : A related pyrrole-carbonitrile crystallized in P2/c with 0.40 × 0.20 × 0.10 mm prisms after 72-hour evaporation .

Advanced: What in silico methods predict biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs).

- MD Simulations : GROMACS or AMBER assess binding stability over time.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (nitrile, amino groups) and hydrophobic regions (methyl/benzyl groups).

Context : Pyrrole analogs exhibit activity against microbial and cancer targets, suggesting similar screening pipelines .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2% threshold).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%).

- Melting Point : Consistency (±1°C) across batches indicates purity.

Advanced: How to analyze non-covalent interactions in the crystal lattice?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.